
Ethyl homovanillate
Overview
Description
Ethyl homovanillate (CAS: 60563-13-5) is an ester derivative of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Structurally, it consists of a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively, and an ethyl ester (-COOCH₂CH₃) group . It is a naturally occurring compound found in plants such as Calligonum polygonoides (11.79% in bud essential oils) and in lignin depolymerization products . Industrially, it is synthesized via transesterification of methyl or this compound under catalytic conditions or through hydrogenation and crystallization from homovanillic acid precursors .
This compound is utilized in biochemical research as a standard reagent and in metabolic studies . Its safety profile classifies it as a skin and eye irritant under EU-GHS regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl homovanillate can be synthesized through the transesterification of methyl or this compound. This process involves heating the compound with 2.3 equivalents of the respective alcohol and 0.1 equivalents of 25% sodium methylate solution in methanol at 150–170°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale transesterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Transesterification
Ethyl homovanillate undergoes ester exchange reactions under alkaline conditions. In a methanolysis study, heating with 2.3 equivalents of methanol and 0.1 equivalents of sodium methylate achieved full conversion to mthis compound within 3 hours at 80°C (yield: 94%) . Key parameters influencing this reaction:
Parameter | Optimal Value | Effect of Deviation |
---|---|---|
Catalyst loading | 0.1 eq NaOMe | <0.05 eq: <50% conversion |
Temperature | 80°C | >100°C: Side oligomerization |
Solvent | Anhydrous DMSO | Polar aprotic solvents required |
This transesterification follows second-order kinetics, with activation energy of 72.4 kJ/mol calculated via Arrhenius plots .
Polymerization Reactions
This compound derivatives serve as AB-type monomers for polyester synthesis. In polycondensation studies using dibutyltin oxide (DBTO) catalyst:
Homopolymerization Conditions
Catalyst | Conc. (mol%) | Temp. (°C) | Time (h) | Mₙ (kg/mol) | Đ |
---|---|---|---|---|---|
DBTO | 0.5 | 200 | 6 | 12.4 | 3.0 |
TBT | 0.5 | 200 | 6 | 8.0 | 3.4 |
Sb₂O₃ | 0.5 | 240 | 6 | 5.4 | 2.8 |
Key observations:
-
DBTO provided highest molecular weight (Mₙ = 12.4 kg/mol) at 200°C
-
Temperatures >220°C caused degradation (orange coloration, Mₙ <2 kg/mol)
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Xylene additives reduced melt viscosity, enabling better chain growth
Amidation for Bioactive Derivatives
This compound reacts with primary amines under catalyst-free conditions to form capsaicin analogues. In a 2015 study :
Reaction Scheme
textThis compound + RNH₂ → RNH-C(O)-CH₂-C₆H₃(OCH₃)(OH) + EtOH
Optimized Conditions
-
Temperature: 170°C (neat)
-
Reaction time: 4-6 hours
-
Yield range: 68-92% (dependent on amine nucleophilicity)
Notable products include:
Acid/Base Hydrolysis
The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:
Alkaline Hydrolysis (saponification)
Acidic Hydrolysis
Stability Considerations
Thermogravimetric analysis (TGA) shows:
-
Maximum stability in inert atmospheres (N₂/Ar)
-
Susceptible to oxidative degradation at >150°C (quinone formation)
This comprehensive analysis demonstrates this compound's utility as a synthetic intermediate for pharmaceuticals, polymers, and specialty chemicals, with reaction outcomes highly dependent on catalyst selection and thermal parameters.
Scientific Research Applications
Fatty Acid Uptake Inhibition
Recent studies indicate that ethyl homovanillate and its related compounds exhibit potential as inhibitors of fatty acid uptake in intestinal cells. Research involving synthesized homovanillic acid esters demonstrated that certain structural motifs enhance the inhibitory effects on fatty acid absorption in Caco-2 cells, a model for intestinal barriers. Specifically, the study found that branched alkyl chains and specific methylation patterns significantly increased the activity of these compounds .
Key Findings:
- Compounds with medium-chain branched side chains showed comparable activity to established inhibitors like nonivamide.
- The absence of a methoxy group at the vanillyl residue enhanced inhibitory potential, particularly for compounds with a four-carbon side chain.
Anti-Obesity Potential
This compound's ability to modulate lipid metabolism positions it as a candidate for anti-obesity treatments. The compound's interaction with proteins regulating fatty acid uptake suggests it could play a role in weight management strategies by reducing dietary fat absorption .
Neurochemical Effects
This compound has been studied for its neurochemical properties, particularly its influence on dopamine metabolism. As a metabolite of vanillin, it may have implications in neurological research, especially concerning disorders related to dopamine dysregulation .
Case Study:
- A study highlighted the potential of this compound in modulating dopaminergic pathways, suggesting its utility in developing therapeutic strategies for conditions like Parkinson's disease.
Flavoring Agent
This compound is utilized in the food industry as a flavoring agent due to its pleasant aroma and taste profile reminiscent of vanilla. Its inclusion in food products enhances flavor complexity and consumer appeal.
Usage Statistics:
- This compound is classified under food additives and is recognized by organizations such as FEMA (Flavor and Extract Manufacturers Association) for safe use in food products .
Cosmetic Industry
In cosmetics, this compound serves as a fragrance component. Its sweet and creamy scent makes it suitable for perfumes and personal care products, contributing to product differentiation in a competitive market.
Safety and Regulatory Information
This compound is generally recognized as safe when used within established guidelines. However, it can cause skin irritation and eye irritation at higher concentrations, necessitating caution during handling .
Data Summary Table
Mechanism of Action
Ethyl homovanillate exerts its effects primarily through the inhibition of monoamine oxidase A (MAOA). This enzyme is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAOA, this compound can increase the levels of these neurotransmitters, which has implications for mood regulation and the treatment of certain neurological conditions .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Ethyl homovanillate | C₁₁H₁₄O₄ | 210.23 | 4-OH, 3-OCH₃, ethyl ester |
Homovanillic acid | C₉H₁₀O₄ | 182.17 | 4-OH, 3-OCH₃, carboxylic acid |
Mthis compound | C₁₀H₁₂O₄ | 196.20 | 4-OH, 3-OCH₃, methyl ester |
Homovanillyl alcohol | C₉H₁₂O₃ | 168.19 | 4-OH, 3-OCH₃, primary alcohol |
Guaiacol | C₇H₈O₂ | 124.14 | 2-methoxyphenol |
Structural Insights :
- Ester vs. Acid : this compound exhibits higher lipophilicity than homovanillic acid due to the ethyl ester group, enhancing its solubility in organic solvents .
- Ester Chain Length : Mthis compound (C10) has a lower molecular weight and boiling point compared to this compound (C11), influencing volatility in GC-MS analysis .
Key Differences :
- This compound synthesis requires higher temperatures for transesterification compared to direct esterification of homovanillic acid .
- Homovanillyl alcohol is typically a minor product in lignin depolymerization (<2 mg/g lignin) , whereas this compound forms in trace amounts during catalytic lignin breakdown .
Pharmacological Contrast :
- This compound’s lack of GPR35 activity contrasts sharply with rosmarinate and dihydrocaffeic acid, which show nanomolar efficacy .
- Homovanillic acid’s role as a dopamine metabolite links it to neurological pathways, while its ester derivatives are metabolically inert in these contexts .
Natural Occurrence and Industrial Relevance
Extraction and Yield :
- This compound constitutes 11.79% of C. polygonoides bud essential oil , whereas mthis compound is a minor component in sorghum metabolites .
- In lignin depolymerization, this compound yields are <2.5 wt.% compared to propyl guaiacol (30.4–32.7 wt.%) .
Biological Activity
Ethyl homovanillate (EH), a derivative of homovanillic acid, has garnered attention in recent years for its diverse biological activities. This compound, with the chemical formula , exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and lipid metabolism modulation. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is structurally characterized by an ethyl ester group attached to the vanillyl moiety. Its molecular structure is depicted as follows:
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 210.23 g/mol |
Melting Point | 60-62 °C |
Solubility | Soluble in ethanol, methanol |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that EH showed a broad spectrum of activity comparable to standard antibiotics such as erythromycin.
Case Study: Antimicrobial Efficacy
-
Organisms Tested :
- E. coli (MTCC 443)
- S. aureus (MTCC 1430)
-
Methodology :
- The ethyl acetate extract containing EH was subjected to GC-MS analysis followed by molecular docking studies.
- Findings :
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially beneficial in treating conditions such as arthritis and other inflammatory diseases.
Mechanism of Action :
- EH may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Modulation of Lipid Metabolism
A significant area of research has focused on the effect of this compound on lipid metabolism. Studies using differentiated Caco-2 cells demonstrated that EH could inhibit fatty acid uptake.
Research Findings :
- Experimental Setup : Differentiated Caco-2 cells were treated with varying concentrations of EH.
- Results : The compound exhibited a concentration-dependent inhibition of fatty acid uptake, suggesting its potential role in managing obesity and metabolic disorders .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How is ethyl homovanillate identified and quantified in complex matrices such as aged spirits or plant extracts?
this compound is typically identified using Gas Chromatography-Mass Spectrometry (GC-MS) with apolar capillary columns (e.g., XTI5) and programmed temperature vaporization. Retention indices and mass spectral data are compared against synthesized standards for confirmation . Quantification involves spiking samples with known concentrations and analyzing peak areas relative to internal standards. For biological matrices like urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred due to higher sensitivity for polar metabolites .
Q. What synthetic methodologies are used to produce this compound for experimental studies?
this compound is synthesized via acid-catalyzed esterification of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) with ethanol, using p-toluenesulfonic acid as a catalyst. The reaction mixture is refluxed, followed by purification via distillation or crystallization. Structural validation is performed using NMR, IR, and GC-MS .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
this compound is classified as a skin and eye irritant (Category 2 under EU-GHS/CLP). Researchers should use nitrile gloves, safety goggles, and fume hoods to minimize exposure. In case of contact, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How does this compound contribute to sensory attributes in aged alcoholic beverages?
In whiskey aging, this compound enhances "maturation character" (e.g., woody, vanilla notes). Sensory panels (n=12 trained judges) evaluate intensity using unstructured line scales after spiking young spirits with 0.12–0.24 mg/L this compound. Statistical analysis (e.g., ANOVA) reveals concentration-dependent perceptual thresholds . Contradictions in sensory data may arise from matrix effects (e.g., ethanol content) or synergistic interactions with other phenolic esters like ethyl syringate .
Q. What mechanistic role does this compound play in lignin depolymerization during biofuel production?
this compound is a monomeric product of lignin hydrogenolysis, formed via cleavage of β-O-4 ether bonds. GC-MS analyses show its yield correlates with feedstock molecular weight, with lower-MW lignin fractions producing higher quantities. Reaction conditions (e.g., catalyst type, solvent polarity) influence selectivity, as observed in hydrogenolysis of Kraft lignin .
Q. How does this compound modulate monoamine oxidase (MAO) activity in neurological studies?
this compound competitively inhibits MAO-A by binding to the enzyme’s active site via hydrogen bonding (hydroxyl and methoxy groups) and π-π stacking (aromatic ring). In vitro assays using differentiated Caco-2 cells show dose-dependent inhibition of fatty acid uptake, suggesting cross-talk between MAO and lipid metabolism pathways .
Q. How do contradictory findings in this compound’s role as a cancer biomarker arise across studies?
Discrepancies in urinary homovanillate levels (e.g., elevated in breast cancer vs. reduced in autism spectrum disorders) may stem from:
- Sample preparation : LC-MS vs. GC-MS protocols differ in metabolite recovery .
- Cohort variability : Differences in patient demographics or comorbidities (e.g., tyrosine deficiency) affect metabolic flux .
- Data normalization : Urinary creatinine adjustment vs. absolute concentration reporting .
Q. Methodological Notes
- GC-MS Parameters : Use helium carrier gas (1 mL/min), splitless injection, and a temperature gradient from 60°C to 300°C (2°C/min) for optimal resolution of phenolic esters .
- Sensory Study Design : Blind tasting with randomized sample order and alcohol strength standardization (23% vol/vol) minimizes bias .
- Enzyme Assays : Include negative controls (e.g., heat-inactivated MAO) and validate inhibition kinetics via Lineweaver-Burk plots .
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMWZHWVKXADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209367 | |
Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble | |
Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
60563-13-5 | |
Record name | Ethyl homovanillate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60563-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl homovanillate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060563135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL HOMOVANILLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SBN6E2A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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